molecular formula C26H23NO4S B170139 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate CAS No. 129431-12-5

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

Cat. No.: B170139
CAS No.: 129431-12-5
M. Wt: 445.5 g/mol
InChI Key: KLOAPUSZAUJNRC-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate is a chemical compound with the molecular formula C26H23NO4S and a molecular weight of 445.53 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate typically involves the reaction of 3-(tritylthio)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under inert atmosphere conditions, usually at room temperature, to form the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOAPUSZAUJNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591656
Record name 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129431-12-5
Record name 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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